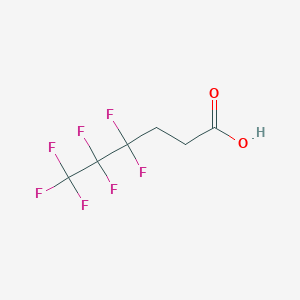

Ácido heptafluorohexanoico

Descripción general

Descripción

El Ácido Perfluorohexanoico 2H,2H,3H,3H- es una sustancia polifluoroalquílica, comúnmente conocida como ácido perfluoroalquilcarboxílico. Se caracteriza por la presencia de múltiples átomos de flúor unidos a una cadena de carbono, lo que le confiere propiedades químicas únicas. Este compuesto se encuentra a menudo como contaminante en diversas matrices ambientales, incluidas las aguas marinas y fluviales .

Aplicaciones Científicas De Investigación

El Ácido Perfluorohexanoico 2H,2H,3H,3H- tiene una amplia gama de aplicaciones de investigación científica:

Química: Se utiliza como estándar de referencia en química analítica para la identificación y cuantificación de sustancias perfluoroalquílicas.

Biología: Los estudios de investigación a menudo investigan sus efectos en los sistemas biológicos, particularmente su posible toxicidad y bioacumulación.

Medicina: Si bien no se utiliza comúnmente en aplicaciones terapéuticas, se estudia por su posible impacto en la salud humana.

Industria: Este compuesto se utiliza en la producción de fluoropolímeros y otros materiales especializados

Mecanismo De Acción

El mecanismo de acción del Ácido Perfluorohexanoico 2H,2H,3H,3H- implica su interacción con diversos objetivos y vías moleculares. Se sabe que se une a proteínas y enzimas, lo que podría alterar las funciones celulares normales. Las vías exactas involucradas aún están bajo investigación, pero se cree que interfiere con el metabolismo de los lípidos y las funciones endocrinas .

Análisis Bioquímico

Biochemical Properties

4,4,5,5,6,6,6-Heptafluorohexanoic Acid plays a significant role in biochemical reactions, particularly in the context of environmental testing and research. It interacts with various enzymes and proteins, influencing their activity and stability. For instance, it has been studied for its interactions with enzymes involved in the biodegradation of polyfluoroalkyl phosphates, which are sources of perfluorinated acids in the environment . These interactions often involve binding to the active sites of enzymes, leading to inhibition or modification of their activity.

Cellular Effects

The effects of 4,4,5,5,6,6,6-Heptafluorohexanoic Acid on cellular processes are profound. It can influence cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that exposure to this compound can lead to alterations in the expression of genes involved in metabolic pathways and stress responses . Additionally, it can affect cellular metabolism by interacting with key metabolic enzymes, potentially leading to disruptions in energy production and utilization.

Molecular Mechanism

At the molecular level, 4,4,5,5,6,6,6-Heptafluorohexanoic Acid exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as proteins and nucleic acids. These interactions can lead to enzyme inhibition or activation, depending on the specific context . For example, the compound can inhibit enzymes involved in fatty acid metabolism, leading to changes in lipid profiles and energy balance within cells.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4,4,5,5,6,6,6-Heptafluorohexanoic Acid can change over time. The compound is known for its stability, but it can undergo degradation under certain conditions, such as exposure to high temperatures or reactive chemicals . Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including alterations in cell growth and viability.

Dosage Effects in Animal Models

The effects of 4,4,5,5,6,6,6-Heptafluorohexanoic Acid vary with different dosages in animal models. At low doses, the compound may have minimal effects, but at higher doses, it can lead to toxic or adverse effects . Studies have identified threshold effects, where certain concentrations of the compound result in significant changes in physiological and biochemical parameters. High doses can lead to toxicity, affecting liver function, kidney function, and overall metabolic health.

Metabolic Pathways

4,4,5,5,6,6,6-Heptafluorohexanoic Acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that play roles in fatty acid metabolism and detoxification processes . The compound can influence metabolic flux, leading to changes in the levels of metabolites and intermediates in these pathways. This can have downstream effects on energy production, lipid synthesis, and overall metabolic homeostasis.

Transport and Distribution

Within cells and tissues, 4,4,5,5,6,6,6-Heptafluorohexanoic Acid is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate its movement across cellular membranes and its accumulation in specific tissues. The compound’s distribution can affect its localization and concentration within different cellular compartments, influencing its biological activity and effects.

Subcellular Localization

The subcellular localization of 4,4,5,5,6,6,6-Heptafluorohexanoic Acid is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, the compound may accumulate in the mitochondria, where it can affect mitochondrial function and energy production. Its localization within cells can determine its interactions with other biomolecules and its overall impact on cellular processes.

Métodos De Preparación

El Ácido Perfluorohexanoico 2H,2H,3H,3H- puede sintetizarse mediante diversos métodos. Una ruta sintética común implica la telomerización del tetrafluoroetileno con óxido de hexafluoropropileno, seguida de hidrólisis para obtener el ácido deseado . Los métodos de producción industrial a menudo implican el uso de intermediarios fluorados y condiciones de reacción especializadas para garantizar una alta pureza y rendimiento .

Análisis De Reacciones Químicas

El Ácido Perfluorohexanoico 2H,2H,3H,3H- experimenta varios tipos de reacciones químicas:

Oxidación: Este compuesto puede oxidarse en condiciones específicas para formar ácidos perfluorocarboxílicos.

Reducción: Las reacciones de reducción son menos comunes pero se pueden lograr mediante agentes reductores fuertes.

Sustitución: Los átomos de flúor del compuesto pueden ser sustituidos por otros grupos funcionales en condiciones apropiadas.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes fuertes como el permanganato de potasio y agentes reductores como el hidruro de aluminio y litio. Los productos principales formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados .

Comparación Con Compuestos Similares

El Ácido Perfluorohexanoico 2H,2H,3H,3H- se puede comparar con otros compuestos similares, como:

Ácido Perfluorooctanoico: Similar en estructura pero con una cadena de carbono más larga, lo que lleva a diferentes propiedades químicas y comportamientos ambientales.

Ácido Perfluorobutanoico: Cadena de carbono más corta, lo que resulta en diferente reactividad y aplicaciones.

Ácido Perfluoroheptanoico: Longitud de cadena intermedia, con propiedades que se encuentran entre las del ácido perfluorooctanoico y el ácido perfluorobutanoico

Estas comparaciones resaltan las propiedades únicas del Ácido Perfluorohexanoico 2H,2H,3H,3H-, particularmente su longitud de cadena específica y su patrón de fluoración, que influyen en su comportamiento químico y sus aplicaciones.

Propiedades

IUPAC Name |

4,4,5,5,6,6,6-heptafluorohexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F7O2/c7-4(8,2-1-3(14)15)5(9,10)6(11,12)13/h1-2H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISFKSWMQWIRDNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(C(F)(F)F)(F)F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F7O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00379268 | |

| Record name | 3:3 Fluorotelomer carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00379268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

356-02-5 | |

| Record name | 3:3 Fluorotelomer carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00379268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 356-02-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.